3-(Difluoromethyl)-2-fluoropyridine
Overview
Description
3-(Difluoromethyl)-2-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of both difluoromethyl and fluorine substituents on the pyridine ring imparts unique chemical and physical properties to the molecule, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing difluoromethyl groups have been reported to exhibit excellent bioactivity . For instance, pyrimidifen, a commercial acaricide, has been enhanced by introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring .
Biochemical Pathways
It’s known that compounds with similar structures, such as pyrimidinamine derivatives, can affect various metabolic pathways . These compounds can influence the types and concentrations of metabolites in the cellular environment, leading to changes in cell signaling transductions and epigenetic modifications .
Pharmacokinetics
It’s known that fluoroalkyl sulfur groups, such as trifluoromethyl sulfur (-scf3), difluoromethyl sulfur (-scf2h), and trifluoroethyl sulfur (cf3ch2s-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
It’s known that pyrimidinamine derivatives, which are structurally similar, have excellent biological activity . This suggests that 3-(Difluoromethyl)-2-fluoropyridine might have similar effects, potentially leading to changes in cellular processes and functions.
Action Environment
It’s known that the biological behavior of similar compounds can be affected by exogenous metabolites . This suggests that environmental factors might also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-fluoropyridine using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under the influence of a base like potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)-2-fluoropyridine often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to higher purity and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under mild conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or lithium diisopropylamide in solvents such as tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products:
Nucleophilic Substitution: Amino or thio-substituted pyridines.
Oxidation: Difluoromethyl ketones.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-(Difluoromethyl)-2-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Agrochemicals: It is a key intermediate in the production of herbicides and fungicides.
Biological Research: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
3-(Trifluoromethyl)-2-fluoropyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Fluoropyridine: Lacks the difluoromethyl group, resulting in different chemical reactivity and biological activity.
3-(Difluoromethyl)pyridine: Similar but without the fluorine atom on the pyridine ring.
Uniqueness: 3-(Difluoromethyl)-2-fluoropyridine is unique due to the presence of both difluoromethyl and fluorine substituents, which confer distinct electronic and steric properties. This dual substitution pattern enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical transformations .
Properties
IUPAC Name |
3-(difluoromethyl)-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXUTUWTZFRNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733908 | |
Record name | 3-(Difluoromethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-42-3 | |
Record name | 3-(Difluoromethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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